molecular formula C38H40N4O3 B12299385 Neurokinin antagonist 1

Neurokinin antagonist 1

Cat. No.: B12299385
M. Wt: 600.7 g/mol
InChI Key: JXDKAWGCUBTYFX-GVBYMILNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neurokinin antagonist 1 is a class of compounds that inhibit the action of neurokinin 1 receptors. These receptors are primarily involved in the transmission of pain and the regulation of various physiological processes, including nausea and vomiting. This compound compounds are used in the treatment of conditions such as chemotherapy-induced nausea and vomiting, depression, and anxiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neurokinin antagonist 1 compounds typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of peptide coupling reagents to form amide bonds between specific amino acids. The reaction conditions often include the use of organic solvents, such as dimethylformamide, and catalysts, such as N,N’-diisopropylcarbodiimide .

Industrial Production Methods

Industrial production of this compound compounds involves large-scale synthesis using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound. The final product is typically purified using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Neurokinin antagonist 1 compounds undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium iodide, potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Neurokinin antagonist 1 compounds have a wide range of scientific research applications, including:

    Chemistry: Used as tools to study the structure and function of neurokinin receptors.

    Biology: Employed in research on pain transmission and the regulation of physiological processes.

    Medicine: Used in the development of new treatments for conditions such as chemotherapy-induced nausea and vomiting, depression, and anxiety.

    Industry: Applied in the production of pharmaceuticals and other therapeutic agents.

Mechanism of Action

Neurokinin antagonist 1 compounds exert their effects by binding to neurokinin 1 receptors and blocking the action of the natural ligand, substance P. This inhibition prevents the transmission of pain signals and the regulation of physiological processes associated with nausea and vomiting. The molecular targets of these compounds include the neurokinin 1 receptor and associated signaling pathways, such as the G-protein coupled receptor pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to neurokinin antagonist 1 include:

Uniqueness

This compound compounds are unique in their ability to selectively inhibit neurokinin 1 receptors, providing targeted therapeutic effects with minimal side effects. This selectivity distinguishes them from other compounds that may have broader or less specific actions .

Properties

Molecular Formula

C38H40N4O3

Molecular Weight

600.7 g/mol

IUPAC Name

N-[(1R,2S)-2-[[(2R)-2-[methyl-[2-(4-methylphenyl)acetyl]amino]-3-naphthalen-2-ylpropanoyl]amino]cyclohexyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C38H40N4O3/c1-25-15-17-26(18-16-25)23-36(43)42(2)35(22-27-19-20-28-9-3-4-10-29(28)21-27)38(45)41-34-14-8-7-13-33(34)40-37(44)31-24-39-32-12-6-5-11-30(31)32/h3-6,9-12,15-21,24,33-35,39H,7-8,13-14,22-23H2,1-2H3,(H,40,44)(H,41,45)/t33-,34+,35-/m1/s1

InChI Key

JXDKAWGCUBTYFX-GVBYMILNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC(=O)N(C)[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H]4CCCC[C@H]4NC(=O)C5=CNC6=CC=CC=C65

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N(C)C(CC2=CC3=CC=CC=C3C=C2)C(=O)NC4CCCCC4NC(=O)C5=CNC6=CC=CC=C65

Origin of Product

United States

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